![molecular formula C17H24N2O2 B5185562 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5185562.png)
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that belongs to the class of cannabinoids. It is also known as JWH-250 and is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been used extensively in scientific research to understand the mechanism of action of cannabinoids and their effects on the human body.
Mécanisme D'action
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a potent agonist of the cannabinoid receptors CB1 and CB2. When it binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation of the cannabinoid receptors is responsible for the effects of cannabinoids on the human body.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole leads to a variety of biochemical and physiological effects. These effects include the modulation of pain, appetite, and mood. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its potency as a cannabinoid receptor agonist. This compound can be used at low concentrations to achieve the desired effects, which makes it a cost-effective option for researchers. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more selective cannabinoid receptor agonists that can be used to study the effects of specific receptor subtypes. Another area of research is the development of novel cannabinoid-based therapies for the treatment of various diseases, including autoimmune diseases and cancer. Finally, there is a need for further research to understand the long-term effects of cannabinoid use on the human body.
Méthodes De Synthèse
The synthesis of 4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole involves several steps. The first step involves the synthesis of 3,5-dimethylpyrazole-1-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 5-(3-methoxyphenoxy)pentan-1-amine to produce the desired compound.
Applications De Recherche Scientifique
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been extensively used in scientific research to understand the mechanism of action of cannabinoids. It has been used to study the effects of cannabinoids on the central nervous system, including their effects on pain, appetite, and mood. This compound has also been used to study the effects of cannabinoids on the immune system and their potential use in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-17(14(2)19-18-13)10-5-4-6-11-21-16-9-7-8-15(12-16)20-3/h7-9,12H,4-6,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMJHQFNYIYUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCCOC2=CC=CC(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(3-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-2-propyn-1-yl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185485.png)
![N~2~-[2-(3,4-dimethoxyphenyl)ethyl]-N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-methylglycinamide oxalate](/img/structure/B5185496.png)
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5185499.png)
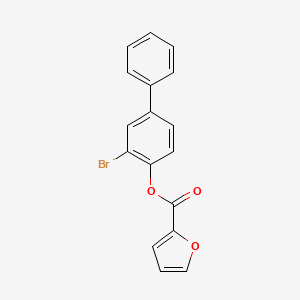
![2-(4-aminophenyl)-1-(4-chlorophenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5185510.png)
![4-bromo-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5185523.png)
![N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5185527.png)
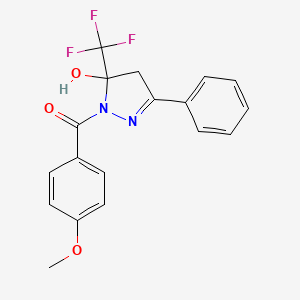
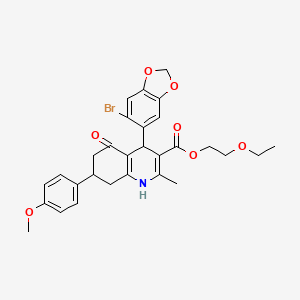
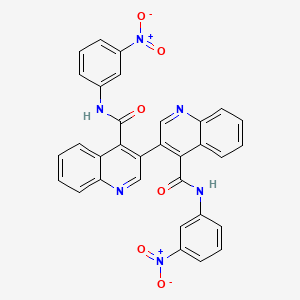
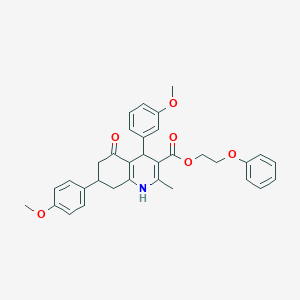
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5185568.png)
![4-(4-iodophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5185574.png)
![3-[4-(dimethylamino)benzylidene]-5-(4-ethylphenyl)-2(3H)-furanone](/img/structure/B5185581.png)